N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide
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Overview
Description
2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA) is an organic compound used as a building block . It is also used as an enzymic colorimetric reagent to determine the free cholesterol fraction of high-density lipoprotein (HDL) in plasma .
Synthesis Analysis
The Boehringer one-component high-performance cholesterol oxidase reagent has been modified by the inclusion of TBHBA to give a fourfold increase in sensitivity to a molar absorbance of = 29 000 with respect to cholesterol .Molecular Structure Analysis
The linear formula of TBHBA is HC6Br3(OH)CO2H . Its molecular weight is 374.81 .Chemical Reactions Analysis
TBHBA reacts with hydrogen peroxide and 4-aminophenazone to produce a quinone-imine dye with a greater molar absorptivity than that produced with phenol .Physical and Chemical Properties Analysis
TBHBA is a powder with a melting point of 145-148 °C (lit.) . Its assay is 97% .Scientific Research Applications
Coordination Chemistry and Molecular Structures
Research has been conducted on the synthesis, crystal structures, and antibacterial activity of oxidovanadium(V) and dioxidomolybdenum(VI) complexes derived from N'-(2-hydroxy-4-methoxybenzylidene)isonicotinohydrazide. These complexes demonstrate how the N'-(2,4,6-tribromo-3-hydroxybenzylidene)isonicotinohydrazide derivatives can form with metals, showcasing potential in coordination chemistry and applications in antimicrobial activity (Sang et al., 2020).
Antimicrobial Applications
Derivatives of isonicotinohydrazide, such as N'-(substituted benzylidene)isonicotinohydrazide, have been synthesized and tested for their antimicrobial efficacy. These compounds have shown potent to mild biological activity, indicating their potential use in developing new antimicrobial agents. Among the derivatives, specific compounds have demonstrated significant effectiveness against microbial strains, underlining their potential in addressing antibiotic resistance (Malhotra, Sharma, & Deep, 2012).
Material Science and Catalytic Properties
A study on N'-(3-bromo-2-hydroxybenzylidene)isonicotinohydrazide and its oxovanadium(V) complex highlights the catalytic efficiency in the oxidation of olefins. This research not only adds to the understanding of the compound's coordination chemistry but also opens new avenues in material science, especially in catalysis, by showing how these compounds can be used as catalysts in oxidation reactions under mild conditions (Xiong & Li, 2014).
Polymers and Photolabile Groups
Though not directly related to N'-(2,4,6-tribromo-3-hydroxybenzylidene)isonicotinohydrazide, research on o-nitrobenzyl alcohol derivatives in polymers and materials science by Zhao et al. (2012) showcases the broader context of how similar functional groups and derivatives play a crucial role in the development of photodegradable polymers and materials with photolabile groups. This research area holds potential for innovations in smart materials and environmentally responsive systems (Zhao, Sterner, Coughlin, & Théato, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br3N3O2/c14-9-5-10(15)12(20)11(16)8(9)6-18-19-13(21)7-1-3-17-4-2-7/h1-6,20H,(H,19,21)/b18-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCPCZJFJUIFEJ-NGYBGAFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NN=CC2=C(C(=C(C=C2Br)Br)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1C(=O)N/N=C/C2=C(C(=C(C=C2Br)Br)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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